molecular formula C11H10F4O2 B13115726 3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid

3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B13115726
M. Wt: 250.19 g/mol
InChI Key: JKTXTRVPVHKICK-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid is an organic compound that belongs to the class of fluorinated aromatic acids This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of a suitable precursor, followed by further functionalization to introduce the butanoic acid moiety . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the trifluoromethylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the specific arrangement of the fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or enhanced stability are required.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-fluoro-3-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H10F4O2/c1-10(12,6-9(16)17)7-4-2-3-5-8(7)11(13,14)15/h2-5H,6H2,1H3,(H,16,17)

InChI Key

JKTXTRVPVHKICK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1C(F)(F)F)F

Origin of Product

United States

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